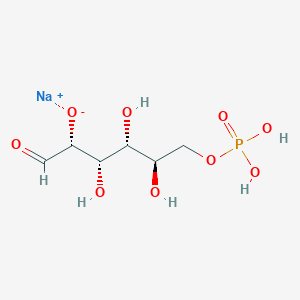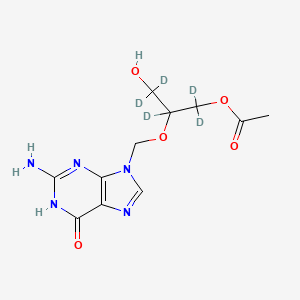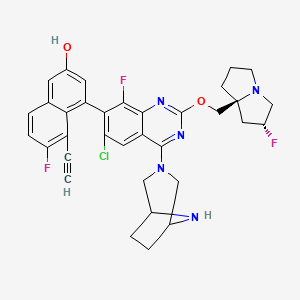
N-Palmitoylglycine-d31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Palmitoylglycine-d31 is a deuterium-labeled derivative of N-Palmitoylglycine. This compound is primarily used in scientific research due to its unique properties, which include the incorporation of stable heavy isotopes. Deuteration, the process of replacing hydrogen atoms with deuterium, can significantly affect the pharmacokinetic and metabolic profiles of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoylglycine-d31 involves the deuteration of N-Palmitoylglycine. This process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions often require controlled temperatures and pressures to achieve the desired level of deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the deuteration level and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Palmitoylglycine-d31 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
N-Palmitoylglycine-d31 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving the quantitation of drug molecules.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential effects on pharmacokinetics and drug metabolism.
Industry: Utilized in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of N-Palmitoylglycine-d31 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity and metabolic stability. This can lead to changes in the pharmacokinetic and pharmacodynamic profiles of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Palmitoylglycine: The non-deuterated form of N-Palmitoylglycine-d31.
N-Arachidonoylglycine: Another acyl amide with similar structural properties.
N-Oleoylglycine: A related compound with a different fatty acid chain.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can enhance the compound’s stability and alter its metabolic profile, making it a valuable tool for studying drug metabolism and pharmacokinetics .
Eigenschaften
Molekularformel |
C18H35NO3 |
|---|---|
Molekulargewicht |
344.7 g/mol |
IUPAC-Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoylamino)acetic acid |
InChI |
InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
InChI-Schlüssel |
KVTFEOAKFFQCCX-SAQPIRCFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
